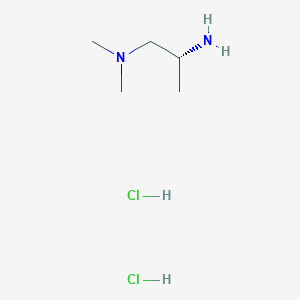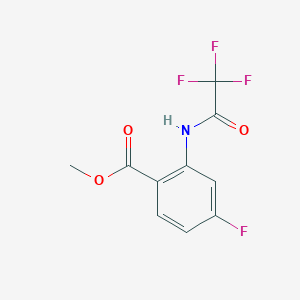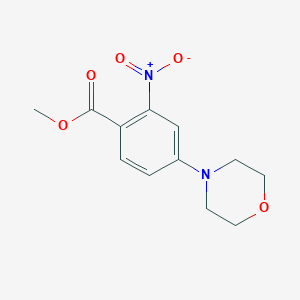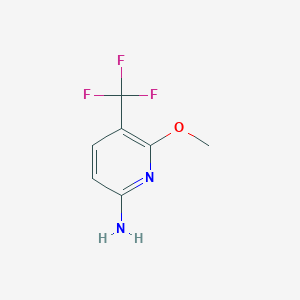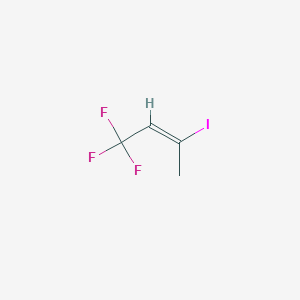
4-(Bromomethyl)-2-ethylpyridine
説明
科学的研究の応用
Synthesis and Polymer Chemistry
4-(Bromomethyl)-2-ethylpyridine has been utilized in polymer chemistry. For instance, the preparation of poly-4-vinylpyridonium chloride involved the use of similar pyridine derivatives. This has implications in understanding the properties of polyelectrolytes and their behaviors in various solvents (Fuoss & Strauss, 1948).
Catalysis and Reaction Chemistry
In the field of catalysis, derivatives of bromopyridine, which are structurally similar to 4-(Bromomethyl)-2-ethylpyridine, have been studied. For example, bromopyridine was converted to aminopyridine using copper catalysis, showcasing the potential of such compounds in facilitating chemical transformations (Lang et al., 2001).
Ligand Synthesis
Compounds related to 4-(Bromomethyl)-2-ethylpyridine have been instrumental in the synthesis of flexible ligands for various applications. For instance, the synthesis of polydentate ligands utilizing bipyridine subunits, which share structural similarities with 4-(Bromomethyl)-2-ethylpyridine, has been reported (Charbonnière et al., 2002).
Spectroscopic Studies
Spectroscopic studies of pyridine derivatives have provided insights into the structural and electronic properties of these compounds. The study of 4-ethylpyridine, for example, has contributed to understanding the vibrational modes and molecular interactions in pyridine-based molecules (Topacli & Bayari, 1999).
Supramolecular Chemistry
Derivatives of bromopyridine are utilized in supramolecular chemistry. For example, the construction of heteroleptic binuclear complexes with bromopyridine demonstrates the utility of these compounds in forming complex molecular structures (Adonin et al., 2020).
特性
IUPAC Name |
4-(bromomethyl)-2-ethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-8-5-7(6-9)3-4-10-8/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBCENSSPUOYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-ethylpyridine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine](/img/structure/B3041880.png)
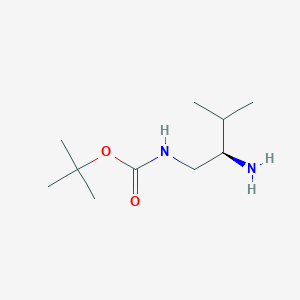
![3-methyl-3H-benzo[d][1,2]diazepin-4(5H)-one](/img/structure/B3041883.png)

![4,6-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B3041887.png)

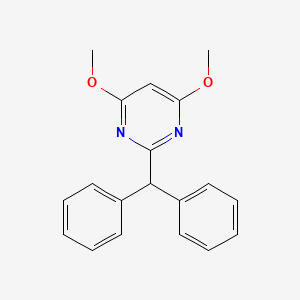
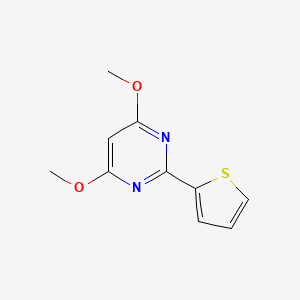
![Isopropyl 8-amino-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B3041891.png)
